molecular formula C7H6N2OS B103277 2-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 18678-13-2

2-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B103277
CAS No.: 18678-13-2
M. Wt: 166.2 g/mol
InChI Key: IAAFTUOIPKKJAA-UHFFFAOYSA-N
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Description

2-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the development of new therapeutic agents.

Biochemical Analysis

Biochemical Properties

2-Methylthieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome bd oxidase, which is involved in the electron transport chain of Mycobacterium tuberculosis . The interaction with cytochrome bd oxidase suggests that this compound may inhibit the enzyme’s activity, thereby affecting the bacterial respiratory process. Additionally, this compound may interact with other proteins and biomolecules involved in cellular metabolism and signaling pathways.

Cellular Effects

This compound has been observed to influence various cellular processes. In studies involving Mycobacterium tuberculosis, this compound exhibited inhibitory effects on bacterial growth by targeting cytochrome bd oxidase . The inhibition of this enzyme disrupts the bacterial respiratory chain, leading to reduced ATP production and ultimately cell death. Furthermore, this compound may affect cell signaling pathways and gene expression, contributing to its antimicrobial properties.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome bd oxidase. This compound binds to the enzyme’s active site, inhibiting its function and disrupting the electron transport chain . The inhibition of cytochrome bd oxidase leads to a decrease in ATP production, which is essential for bacterial survival. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and degradation. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on cytochrome bd oxidase . Long-term exposure to this compound has been observed to result in sustained inhibition of bacterial growth, indicating its potential as a long-lasting antimicrobial agent.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound exhibits antimicrobial activity without significant toxic effects . At higher doses, potential toxic or adverse effects may be observed, including disruption of normal cellular functions and potential cytotoxicity. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with cytochrome bd oxidase. This enzyme plays a crucial role in the electron transport chain, and its inhibition by this compound affects the overall metabolic flux and ATP production . The compound may also interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria, where it exerts its inhibitory effects on cytochrome bd oxidase. The distribution of this compound within tissues may also influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments, such as the mitochondria, where it interacts with cytochrome bd oxidase . The targeting of this compound to these compartments may be facilitated by targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with formamide under acidic conditions to form the thienopyrimidine core. The reaction conditions often include heating the mixture to a high temperature to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This method has been shown to significantly reduce reaction times and improve yields. The use of microwave irradiation allows for precise control of reaction conditions, making it a preferred method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-methylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thienopyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Comparison with Similar Compounds

2-methylthieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-methyl-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-4-8-5-2-3-11-6(5)7(10)9-4/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAFTUOIPKKJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627516
Record name 2-Methylthieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18678-13-2
Record name 2-Methylthieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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